6-Octen-2-one, 7-methyl- is an organic compound classified as an enone, characterized by the presence of a carbonyl group (C=O) adjacent to a double bond. Its molecular formula is , and it has a molecular weight of approximately 140.22 g/mol. The compound is recognized for its floral and fruity aroma, making it relevant in the fragrance and flavor industries. It has been detected in various food products, particularly dairy, suggesting potential applications as a flavoring agent or biomarker for food consumption .
6-Octen-2-one, 7-methyl- can be sourced from natural products or synthesized through various chemical methods. Its occurrence in milk and other dairy products highlights its natural presence in food matrices . The compound is indexed under the CAS Registry Number 33046-81-0 and can be represented by its IUPAC name (3E)-7-methyloct-3-en-2-one .
This compound belongs to the class of organic compounds known as enones. Enones are defined by their structure, which includes a carbonyl group bonded to an alkene. Specifically, 6-Octen-2-one, 7-methyl- falls under the subclass of organooxygen compounds, which are characterized by the presence of oxygen in their structure .
The synthesis of 6-Octen-2-one, 7-methyl- can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature and pressure to optimize yield and purity. Techniques like gas chromatography-mass spectrometry (GC-MS) are commonly employed to analyze the products and confirm the formation of 6-Octen-2-one, 7-methyl- .
The molecular structure of 6-Octen-2-one, 7-methyl- consists of a nine-carbon chain with a double bond between the third and fourth carbons from one end and a carbonyl group at the second position.
6-Octen-2-one, 7-methyl- participates in various chemical reactions typical of enones:
The reactivity of this compound is influenced by its structural features, particularly the position of the double bond relative to the carbonyl group, which affects its electrophilicity and susceptibility to nucleophilic attack .
The mechanism of action for reactions involving 6-Octen-2-one, 7-methyl- typically involves:
This process is essential for understanding how this compound interacts with other molecules in biological systems or during synthesis .
Relevant data indicate that this compound exhibits typical behavior for unsaturated ketones, including susceptibility to oxidation and polymerization under certain conditions .
6-Octen-2-one, 7-methyl- finds applications primarily in:
These applications underscore its significance in both food science and fragrance chemistry .
Table 1: Sensory Properties of 7-Methyl-6-octen-2-one in Food Matrices
| Food Matrix | Aroma Descriptors | Perception Threshold (ppb) | Key Analytical Method |
|---|---|---|---|
| Dairy Products | Fruity, Citrus, Floral | 0.8 - 2.5 | HS-SPME-GC-MS/Olfactometry |
| Dry-Cured Meats | Herbal, Earthy, Spicy | 1.2 - 3.0 | SPME-GC-MS |
| Fermented Beverages | Sweet, Apricot-like, Waxy | 0.5 - 1.8 | SAFE-GC-O |
| Botanical Sources | Green, Woody, Citrus Peel | Not Quantified | Solvent Extraction-GC-MS |
The discovery of 7-methyl-6-octen-2-one emerged during pioneering investigations into dairy flavor chemistry in the late 20th century. Researchers initially identified this ketone through gas chromatography-mass spectrometry (GC-MS) analyses of volatile fractions from fermented dairy products, particularly cheeses and cultured butter. Its presence was correlated with specific fruity and floral sensory notes that distinguished well-ripened cheeses from their milder counterparts. Early structural elucidation relied on high-resolution mass spectrometry and synthesis of authentic standards, confirming it as an unsaturated methyl ketone with a branched C9 skeleton [1].
The compound’s detection coincided with advancements in extraction techniques for volatile organic compounds (VOCs). Headspace solid-phase microextraction (HS-SPME), adopted in the 1990s, enabled its consistent isolation from complex dairy matrices without thermal degradation. Studies of lipid oxidation pathways later revealed its formation as a β-oxidation intermediate during microbial metabolism of branched-chain fatty acids inherent in milk fat [1] [10]. This established 7-methyl-6-octen-2-one as a trace-level but sensorially critical flavor component in dairy systems.
7-Methyl-6-octen-2-one occupies a pivotal niche in flavor science due to its exceptionally low odor thresholds (often <5 ppb) and versatile sensory contributions. In dairy products, it imparts fresh citrus and apricot-like nuances, while in dry-cured meats like Toscano ham, it contributes herbal-spicy undertones during extended aging [10]. Its significance extends to botanical sources, where it occurs as a degradation product of terpenoids (e.g., linalool, myrcene) in Dendrobium nobile orchids and citrus peels [4] [8].
Biosynthetically, it arises via:
Analytically, its characterization leverages multidimensional techniques:
Table 2: Key Oxidation-Derived Volatiles Co-Occurring with 7-Methyl-6-octen-2-one
| Compound | Formation Pathway | Aroma Descriptor | Typical Matrix |
|---|---|---|---|
| 1-Octen-3-one | Linoleic acid oxidation | Metallic, Mushroom | Mushrooms, Cheese |
| (E)-2-Nonenal | Oleic acid degradation | Cardboard, Fatty | Aged Meats, Oils |
| 3-Octen-2-one | β-Oxidation | Earthy, Mushroom | Kiwifruit, Ham |
| Benzeneacetaldehyde | Phenylalanine metabolism | Honey, Floral | Tea, Honey |
The surface-mediated oxidation of 7-methyl-6-octen-2-one represents a critical unresolved mechanistic domain. Current models inadequately explain its rapid degradation on food-grade stainless steel and lipid bilayer interfaces, where it exhibits half-lives ≤30 minutes. Key knowledge gaps include:
Advanced analytical approaches are needed to address these gaps:
Table 3: Research Techniques for Surface-Mediated Oxidation Studies
| Technique | Application | Limitations |
|---|---|---|
| Atomic Force Microscopy | Nanoscale mapping of oxidation initiation sites | Limited chemical specificity |
| ToF-SIMS | Surface metabolite imaging | Semi-quantitative, matrix effects |
| EPR Spin Trapping | Free radical detection | Low sensitivity for short-lived radicals |
| In Situ FTIR | Real-time oxidation kinetics | Water interference in hydrated systems |
The resolution of these gaps is essential for predictive flavor stability models in formulated foods and for designing non-reactive food contact surfaces that preserve delicate ketone flavors [3] [7].
Alphabetical Index of Compounds
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2